molecular formula C13H6F3NOS B14492850 3H-Phenothiazin-3-one, 8-(trifluoromethyl)- CAS No. 65020-14-6

3H-Phenothiazin-3-one, 8-(trifluoromethyl)-

Cat. No.: B14492850
CAS No.: 65020-14-6
M. Wt: 281.25 g/mol
InChI Key: BUCLOGIWSPYWNF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3H-Phenothiazin-3-one, 8-(trifluoromethyl)- typically involves multiple steps starting from hydroquinone. One common synthetic route includes the following steps :

    Oxidation of Hydroquinone: Hydroquinone is oxidized using hydrogen peroxide in an alkaline solution to form 2,5-dihydroxy-1,4-benzoquinone.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with methanol under acidic conditions to yield 2,5-dimethoxy-1,4-benzoquinone.

    Bromination: The protected benzoquinone is then brominated to form 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.

    Condensation Reaction: Finally, the brominated compound undergoes a condensation reaction with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce 3H-phenothiazin-3-one derivatives.

Chemical Reactions Analysis

3H-Phenothiazin-3-one, 8-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: It acts as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.

    Substitution: The compound can participate in substitution reactions, particularly involving the trifluoromethyl group, which can be replaced under specific conditions.

Common reagents and conditions used in these reactions include low catalyst loading (0.05 mol%), molecular oxygen, and blue LED lamps for photochemical reactions . Major products formed from these reactions include sulfoxides, which are important in pharmaceutical applications.

Scientific Research Applications

3H-Phenothiazin-3-one, 8-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 3H-Phenothiazin-3-one, 8-(trifluoromethyl)- exerts its effects involves its role as a photocatalyst. When exposed to blue LED light, the compound facilitates the transfer of electrons, enabling the oxidation of sulfides to sulfoxides using molecular oxygen . This process is efficient and environmentally friendly, aligning with the principles of green chemistry.

Comparison with Similar Compounds

3H-Phenothiazin-3-one, 8-(trifluoromethyl)- can be compared to other phenothiazine derivatives, such as:

The uniqueness of 3H-Phenothiazin-3-one, 8-(trifluoromethyl)- lies in its specific substitution pattern, which influences its photocatalytic activity and makes it particularly effective in certain chemical reactions.

Properties

CAS No.

65020-14-6

Molecular Formula

C13H6F3NOS

Molecular Weight

281.25 g/mol

IUPAC Name

8-(trifluoromethyl)phenothiazin-3-one

InChI

InChI=1S/C13H6F3NOS/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18)6-12(9)19-11/h1-6H

InChI Key

BUCLOGIWSPYWNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C3C=CC(=O)C=C3S2

Origin of Product

United States

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